
lipoxin B4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lipoxin B4 is a trihydroxy-tetraene metabolite derived from arachidonic acid. It is a bioactive lipid mediator involved in the resolution of inflammation. This compound is produced by immune cells such as neutrophils and macrophages and plays a crucial role in dampening inflammation and promoting tissue repair .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Lipoxin B4 involves the sequential metabolism of arachidonic acid by lipoxygenase enzymes. The key steps include the action of 5-lipoxygenase followed by either 12-lipoxygenase or 15-lipoxygenase. This process may involve transcellular metabolism, where different cell types contribute to the biosynthesis .
Industrial Production Methods: The process requires precise control of reaction conditions to ensure the correct stereochemistry and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Lipoxin B4 undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the major pathways of enzymatic degradation is the reduction of one of the carbon-carbon double bonds in the triene core to form metabolites such as 6,7-dihydro-Lipoxin B4 .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include lipoxygenase enzymes, oxidizing agents, and reducing agents. The reactions typically occur under mild conditions to preserve the integrity of the lipid mediator .
Major Products: The major products formed from the reactions of this compound include various oxidized and reduced metabolites. These metabolites often retain some of the biological activity of the parent compound but may have different stability and potency .
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
The therapeutic potential of LXB4 spans multiple areas, including:
Respiratory Diseases
LXB4 has been shown to alleviate symptoms in models of allergic airway disease. In murine studies, it significantly reduced eosinophil chemotaxis and mast cell degranulation compared to conventional treatments like dexamethasone .
Neuroprotection
Recent studies have highlighted LXB4's neuroprotective properties. It has been demonstrated that LXB4 can enhance memory B cell activation and antibody production, suggesting a role in immune modulation within the central nervous system . Furthermore, research indicates that LXB4 can prevent neuronal degeneration in models of glaucoma and other neurodegenerative diseases by promoting neuroprotective signaling pathways .
Chronic Inflammatory Conditions
LXB4 has potential applications in managing chronic inflammatory diseases such as cystic fibrosis (CF). Studies indicate that the balance between lipoxins and leukotrienes is disrupted in CF, leading to persistent inflammation. Supplementation with LXB4 may help restore this balance and promote resolution .
Case Study 1: Allergic Airway Inflammation
In a study involving murine models of allergic airway inflammation, treatment with LXB4 resulted in significant reductions in airway hyperresponsiveness and leukocyte infiltration compared to control groups. The study concluded that LXB4 effectively promotes resolution by inhibiting Th2 cytokine production and enhancing mucosal protection .
Case Study 2: Glaucoma Treatment
Research conducted on rodent models demonstrated that administration of LXB4 eight weeks post-glaucoma-like injury resulted in preserved ganglion cell function and reduced neurodegeneration. This study suggests that LXB4 may serve as a novel therapeutic agent for preventing optic nerve damage associated with glaucoma .
Data Table: Summary of Key Findings on this compound
Wirkmechanismus
Lipoxin B4 exerts its effects by binding to specific receptors on the surface of immune cells. It regulates the behavior of neutrophils, macrophages, and other immune cells by promoting the clearance of apoptotic neutrophils and dampening the inflammatory response. Key molecular targets include transcription factors such as nuclear factor kappa B, activator protein-1, and peroxisome proliferator-activated receptor gamma .
Vergleich Mit ähnlichen Verbindungen
Lipoxin B4 is unique among lipid mediators due to its specific anti-inflammatory and pro-resolving properties. Similar compounds include:
Lipoxin A4: Another trihydroxy-tetraene metabolite with similar anti-inflammatory properties.
Resolvin D1: A lipid mediator derived from docosahexaenoic acid with potent anti-inflammatory and pro-resolving effects.
Maresin 1: A lipid mediator involved in the resolution of inflammation and tissue repair.
This compound stands out due to its specific receptor interactions and unique role in promoting the resolution of inflammation .
Biologische Aktivität
Lipoxin B4 (LXB4) is a member of the specialized pro-resolving mediators (SPMs) derived from arachidonic acid. It plays a crucial role in the resolution of inflammation and has garnered attention for its neuroprotective properties. This article delves into the biological activities of LXB4, highlighting its mechanisms, synthesis, and relevance in therapeutic applications.
Anti-Inflammatory Properties
LXB4 is known for its potent anti-inflammatory effects. It inhibits neutrophil adhesion and chemotaxis, which are critical processes in the inflammatory response. By modulating these activities, LXB4 helps to reduce tissue damage associated with chronic inflammation .
Neuroprotective Effects
Recent studies have demonstrated that LXB4 exhibits significant neuroprotective activity. In a cellular model involving retinal ganglion cells, LXB4 was found to be 20 times more potent than its analog, lipoxin A4 (LXA4), in promoting cell survival under excitotoxic conditions induced by glutamate . The effective concentration (EC50) for LXB4 was determined to be approximately 292.8 nM, indicating its strong neuroprotective potential .
The mechanisms by which LXB4 exerts its biological effects are still being elucidated. Unlike LXA4, which is known to bind to specific G-protein coupled receptors such as ALX/FPR2, the endogenous receptors for LXB4 have not been clearly identified yet . However, it is hypothesized that LXB4 may engage in signaling pathways that promote cell survival and inhibit apoptosis in neuronal cells.
Synthesis of this compound
The total synthesis of LXB4 has been achieved through stereocontrolled methods that allow for the efficient production of this compound. The synthesis involves multiple steps, including stereoselective reduction and asymmetric epoxidation, culminating in a yield of 25% after ten steps . This advancement is significant as it provides researchers with a reliable source of LXB4 for further studies on its biological activities.
Table: Comparison of Biological Activities
Activity Type | This compound (LXB4) | Lipoxin A4 (LXA4) |
---|---|---|
Neutrophil Inhibition | Yes | Yes |
Neuroprotection | High potency | Moderate potency |
EC50 (nM) | 292.8 | Not specified |
Receptor Binding | Unknown | ALX/FPR2 |
Neuroprotection in Glaucoma Models
A study investigated the effects of LXB4 in models of glaucoma, a leading cause of vision loss. The results indicated that LXB4 significantly improved neuronal survival in both acute and chronic models of retinal ganglion cell death . This finding underscores the therapeutic potential of LXB4 in treating neurodegenerative diseases.
Wound Healing Applications
Research has also explored the role of lipoxins, including LXB4, in wound healing processes. Lipoxins are believed to facilitate tissue repair by promoting the resolution phase of inflammation and enhancing re-epithelialization . This suggests potential applications for LXB4 in regenerative medicine.
Eigenschaften
CAS-Nummer |
98049-69-5 |
---|---|
Molekularformel |
C20H31O5- |
Molekulargewicht |
351.5 g/mol |
IUPAC-Name |
(5S,6E,8Z,10E,12E,14R,15S)-5,14,15-trihydroxyicosa-6,8,10,12-tetraenoate |
InChI |
InChI=1S/C20H32O5/c1-2-3-8-14-18(22)19(23)15-10-7-5-4-6-9-12-17(21)13-11-16-20(24)25/h4-7,9-10,12,15,17-19,21-23H,2-3,8,11,13-14,16H2,1H3,(H,24,25)/p-1/b6-4-,7-5+,12-9+,15-10+/t17-,18+,19-/m1/s1 |
InChI-Schlüssel |
UXVRTOKOJOMENI-WLPVFMORSA-M |
SMILES |
CCCCCC(C(C=CC=CC=CC=CC(CCCC(=O)O)O)O)O |
Isomerische SMILES |
CCCCC[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](CCCC(=O)[O-])O)O)O |
Kanonische SMILES |
CCCCCC(C(C=CC=CC=CC=CC(CCCC(=O)[O-])O)O)O |
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant |
Synonyme |
5,14,15-THET 5,14,15-trihydroxy-6,8,10,12-eicosatetraenoic acid 5-methyl-LXB4 5D,14,15L-trihydroxy-6,8,10,12-eicosatetraenoic acid lipoxin B4 LXB4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.